PEG3 Spacer Retains Femtomolar Avidin Binding Affinity vs. Long-Chain PEG-Biotin Derivatives
Biotin-PEG3-t-butyl ester (MW 503.7 g/mol) contains a short PEG3 spacer that places it in the low-molecular-weight PEG-biotin class where avidin binding affinity remains at the femtomolar level (Kd ≈ 10^-15 M), comparable to free biotin [1]. In contrast, PEGylated biotin derivatives with PEG molecular weights of 5,000 g/mol exhibit a Kd of approximately 10^-8 M for avidin—a 10^7-fold reduction in binding strength [1]. Even intermediate PEG chains show altered binding stoichiometry: PEG 588 and 3,400 g/mol retain 4:1 biotin-to-avidin binding, but PEG 5,000 g/mol shifts to 1:1 stoichiometry [1]. By maintaining a short PEG3 spacer, Biotin-PEG3-t-butyl ester preserves both maximal binding affinity and native stoichiometry.
| Evidence Dimension | Avidin equilibrium dissociation constant (Kd) and binding stoichiometry |
|---|---|
| Target Compound Data | Biotin-PEG3-t-butyl ester (MW 503.7 g/mol): Expected Kd ≈ 10^-15 M (femtomolar range); stoichiometry 4:1 (biotin-PEG:avidin tetramer) |
| Comparator Or Baseline | PEGylated biotin MW 5,000 g/mol: Kd ≈ 10^-8 M; stoichiometry 1:1. PEGylated biotin MW 588 g/mol: Kd ≈ 10^-15 M; stoichiometry 4:1. |
| Quantified Difference | Approximately 10^7-fold higher Kd (lower affinity) for PEG 5,000 vs. PEG 588/503 class. Stoichiometry shifts from 4:1 to 1:1 at high PEG MW. |
| Conditions | In vitro binding assay with avidin; data from Ke et al., Bioconjugate Chem. 2007. |
Why This Matters
For applications requiring high-sensitivity avidin/streptavidin detection or capture (e.g., ELISA, pull-down, SPR), a 10^7-fold loss of affinity translates directly to lower signal-to-noise and potential false negatives.
- [1] Ke, S.; Wright, J. C.; Kwon, G. S. Intermolecular Interaction of Avidin and PEGylated Biotin. Bioconjugate Chem. 2007, 18(6), 2109–2114. DOI: 10.1021/bc700204k. PMID: 17944528. View Source
